Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate
Overview
Description
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C10H13NO3S and its molecular weight is 227.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is a derivative of thiophene, a class of heterocyclic compounds known for their wide range of therapeutic properties Thiophene derivatives have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .
Mode of Action
It is known that the biological activity of thiophene derivatives can be significantly affected by changing the substituents at different positions of the thiophene ring .
Biochemical Pathways
Given the wide range of biological and physiological functions exhibited by thiophene derivatives , it can be inferred that this compound may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (22829 g/mol) and its solubility in most organic solvents suggest that it may have good bioavailability.
Result of Action
Thiophene derivatives have been reported to exhibit a wide range of therapeutic properties , suggesting that this compound may have similar effects.
Action Environment
The compound’s storage temperature (2~8 °c) suggests that it may be sensitive to temperature .
Biochemical Analysis
Biochemical Properties
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives, including this compound, have been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, this compound can modulate the activity of antimicrobial proteins, enhancing their effectiveness against pathogenic microorganisms .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives can inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis . Moreover, this compound has shown potential in reducing inflammation by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing the phosphorylation of target proteins . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its biological activity for extended periods . Prolonged exposure to this compound may lead to its degradation, resulting in reduced efficacy and potential adverse effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as antimicrobial and anti-inflammatory activities . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound can further interact with other biomolecules, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound to target tissues, enhancing its therapeutic effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity .
Properties
IUPAC Name |
ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-4-14-10(13)7-5(2)8(6(3)12)15-9(7)11/h4,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBXJRFAEPGDLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344491 | |
Record name | ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57773-41-8 | |
Record name | ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How was Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate synthesized and what analytical techniques were employed for its structural characterization?
A1: this compound was successfully synthesized through a one-pot reaction utilizing acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine [, ]. The structure of the synthesized compound was confirmed using a combination of analytical techniques. Elemental analysis was performed to determine the elemental composition, providing information about the relative amounts of carbon, hydrogen, nitrogen, oxygen, and sulfur present in the molecule. Additionally, MHz spectrometry, likely referring to Nuclear Magnetic Resonance (NMR) spectroscopy, was employed to elucidate the compound's structure. NMR spectroscopy provides detailed insights into the connectivity and environment of atoms within a molecule, confirming the presence of specific functional groups and their arrangement. [, ]
Q2: What are the key structural features of this compound and how do they influence its packing?
A2: this compound exhibits an intramolecular N—H⋯O hydrogen bond, which plays a crucial role in stabilizing the molecule's conformation. [] This interaction occurs between the hydrogen atom attached to the nitrogen (N—H) and the oxygen atom of the carbonyl group (C=O) within the same molecule. Furthermore, the packing of the molecules within the crystal lattice is reinforced by additional intermolecular N—H⋯O hydrogen bonds. These interactions occur between neighboring molecules, further stabilizing the overall structure. It is also worth noting that two of the methyl groups in the molecule exhibit disorder, with their hydrogen atoms occupying two different positions with equal probability. [] This disorder highlights the dynamic nature of the molecule and its ability to adopt slightly different conformations.
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